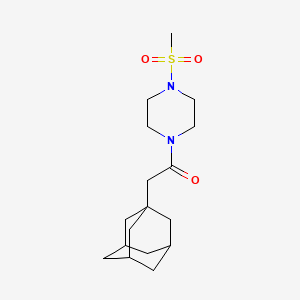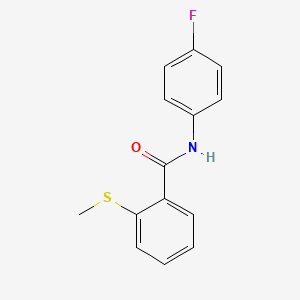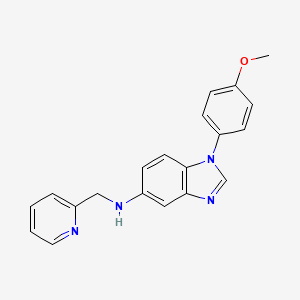
1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide
説明
1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has gained attention in the scientific community due to its potential for use in medicinal chemistry. This compound has been studied for its potential as an anticancer agent, as well as for its ability to inhibit certain enzymes involved in inflammation and pain. In
科学的研究の応用
1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide has been studied for its potential as an anticancer agent. Several studies have shown that this compound is able to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. In addition, this compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide has several biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, this compound has also been shown to inhibit the activity of COX-2, leading to a decrease in the production of inflammatory mediators.
実験室実験の利点と制限
One advantage of using 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, this compound has been shown to have potent anticancer and anti-inflammatory activity, making it a promising candidate for further study.
One limitation of using 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target this compound. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide. One direction is to further explore its potential as an anticancer agent. Specifically, more studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosing regimen.
Another direction is to investigate its potential as an anti-inflammatory agent. Specifically, more studies are needed to determine its efficacy in different inflammatory diseases and to identify the optimal dosing regimen.
Finally, more research is needed to fully understand the mechanism of action of 1-(allyloxy)-3-(4-bromophenyl)-2(1H)-quinoxalinone 4-oxide. Specifically, studies are needed to identify the specific enzymes and pathways that are targeted by this compound, which will help to design more targeted and effective treatments.
特性
IUPAC Name |
3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-2-11-23-20-15-6-4-3-5-14(15)19(22)16(17(20)21)12-7-9-13(18)10-8-12/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNNSUDGWQAVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Br)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320227 | |
| Record name | 3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
371126-80-6 | |
| Record name | 3-(4-bromophenyl)-4-oxido-1-prop-2-enoxyquinoxalin-4-ium-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(2,5-dichlorophenoxy)butanoyl]morpholine](/img/structure/B4716581.png)

![2-[4-(1-piperidinylcarbonothioyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4716591.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-chloro-4-methylphenyl)hydrazinecarboxamide](/img/structure/B4716596.png)
![6-(5-chloro-2-thienyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716604.png)

![1-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4716614.png)
![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 4-methoxybenzoate](/img/structure/B4716624.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4716636.png)

![2-[1-(4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4716653.png)
![7-(2-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4716660.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716661.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4716667.png)